2-Amino-2-(3,4-dimethoxyphenyl)ethanol
Description
Contextualization within Phenylethanolamine Chemistry
2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a member of the phenylethanolamine class of compounds. wikipedia.org Phenylethanolamines are characterized by a core structure consisting of a phenyl group, an ethylamine (B1201723) side chain, and a hydroxyl group on the beta-carbon of the side chain. wikipedia.org This structural framework is shared by a variety of biologically significant molecules, including naturally occurring neurotransmitters and hormones, as well as synthetic compounds. wikipedia.org
The parent compound of this class is phenylethanolamine itself, which is the simplest molecule that fits this structural description. nih.gov Variations in the substitution pattern on the phenyl ring give rise to a diverse array of phenylethanolamine derivatives with distinct chemical and biological properties. In the case of this compound, the phenyl ring is substituted with two methoxy (B1213986) groups at the 3 and 4 positions. This specific substitution pattern is of interest to chemists as it can influence the molecule's polarity, solubility, and its interactions with biological systems.
The presence of a chiral center at the carbon atom bearing the hydroxyl and amino groups means that this compound can exist as two different stereoisomers, or enantiomers: (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol and (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. The spatial arrangement of the atoms in these enantiomers can lead to significant differences in their biological activity, a common feature among chiral phenylethanolamines.
Table 1: Structural and Chemical Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C10H15NO3 | 197.23 | This compound |
| Phenylethanolamine | C8H11NO | 137.18 | 2-amino-1-phenylethanol |
Evolution of Research Interest in this compound
Direct and extensive research focused solely on this compound is not widely documented in publicly available scientific literature. However, the interest in this compound can be inferred from the broader historical context of research into phenylethanolamines and related substituted compounds.
Early research into phenylethanolamines, dating back to the early 20th century, was primarily driven by their physiological effects, particularly on the cardiovascular system. wikipedia.org As the understanding of neurotransmission and receptor pharmacology advanced, so did the interest in synthesizing and studying novel phenylethanolamine derivatives to probe their interactions with adrenergic and other receptor systems.
The specific compound, this compound, likely emerged as a subject of interest within the context of medicinal chemistry and drug discovery programs. The dimethoxy substitution pattern is a common feature in various biologically active compounds, and researchers would have been motivated to synthesize and evaluate this particular derivative to explore its potential pharmacological properties. The availability of this compound from chemical suppliers that cater to research laboratories suggests its use as a building block in the synthesis of more complex molecules or as a tool compound in chemical and biological research. cymitquimica.combldpharm.com
Overview of Key Academic Disciplines Investigating this compound
The investigation of this compound and its analogs primarily falls within the purview of several key academic disciplines:
Organic Chemistry: This field is concerned with the synthesis of the compound and its derivatives. Organic chemists develop and optimize synthetic routes to produce this compound, often with a focus on controlling its stereochemistry to isolate the individual (R) and (S) enantiomers.
Medicinal Chemistry: Researchers in this discipline design and synthesize new molecules with potential therapeutic applications. This compound serves as a scaffold or intermediate in the creation of more complex drug candidates. Medicinal chemists study how modifications to its structure affect its biological activity.
Pharmacology: This discipline investigates the effects of chemical substances on living organisms. Pharmacologists would be interested in studying the interactions of this compound with biological targets such as receptors and enzymes to determine its physiological and potential therapeutic effects.
While direct and extensive studies on this compound are limited, the expertise from these disciplines is essential for a thorough understanding of this and related compounds.
Bibliometric Analysis of this compound Literature
The research landscape for the broader class of phenylethanolamines is vast and has seen significant evolution over the decades. nih.gov Early research focused on their physiological effects, while later studies delved into their mechanisms of action at the molecular level, their role in neurotransmission, and their therapeutic applications. wikipedia.org It is within this broader context that the scientific interest in specific derivatives like this compound is situated. Future research may lead to a more extensive body of literature specifically dedicated to this compound, which would then warrant a quantitative bibliometric analysis.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZVUXBFNRPOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 2 3,4 Dimethoxyphenyl Ethanol
Historical Development of Synthetic Routes to 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
Early synthetic strategies for β-amino alcohols, including this compound, were primarily focused on the construction of the carbon skeleton and the introduction of the requisite functional groups, with less emphasis on stereocontrol. Racemic mixtures were often the initial goal, with subsequent resolution of enantiomers if the chiral compound was required.
Common historical approaches applicable to the synthesis of this target compound include:
Reduction of α-Amino Ketones: A prevalent classical method involves the synthesis of an α-amino ketone intermediate, followed by reduction of the carbonyl group. For the target molecule, this would begin with 3,4-dimethoxyacetophenone. This starting material could undergo α-halogenation, typically with bromine, to form 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one. Subsequent reaction with ammonia (B1221849) or a protected amine source would yield the α-amino ketone, 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one. The final step is the reduction of the ketone to the corresponding alcohol using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding racemic this compound.
From Cyanohydrins: Another established route involves the formation of a cyanohydrin from 3,4-dimethoxyacetophenone. The ketone is treated with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form 2-(3,4-dimethoxyphenyl)-2-hydroxypropanenitrile. The nitrile group can then be reduced, typically by catalytic hydrogenation or with a strong reducing agent like lithium aluminum hydride, to afford the primary amine, thus forming the target amino alcohol.
Ring-Opening of Epoxides: The aminolysis of epoxides is a fundamental method for preparing β-amino alcohols. researchgate.net A plausible, though less direct, historical route could involve the synthesis of a styrene (B11656) oxide derivative from 3,4-dimethoxyacetophenone, followed by ring-opening with an amine nucleophile. researchgate.net
These early methods were effective in producing the racemic compound but were often characterized by the use of harsh reagents, stoichiometric quantities of reactants, and multiple steps that could lead to significant waste generation. If a single enantiomer was desired, a classical resolution step using a chiral acid (like tartaric acid) would be required, a process that is often inefficient as it discards at least 50% of the material.
Modern Enantioselective Synthesis Strategies for Chiral this compound
Modern synthetic chemistry prioritizes the direct formation of enantiomerically pure compounds, avoiding inefficient resolution steps. For chiral this compound, several powerful enantioselective strategies have been developed, leveraging asymmetric catalysis, chiral auxiliaries, and biocatalysis.
Asymmetric catalysis has revolutionized the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The most prominent method for synthesizing chiral β-amino alcohols is the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones and imines. mdpi.comacs.org
A key strategy is the Asymmetric Transfer Hydrogenation (ATH) of an N-protected ketimine derived from 3,4-dimethoxyacetophenone. In this approach, the ketone is first condensed with an amine (e.g., benzylamine) and then activated by attaching an electron-withdrawing group (e.g., phosphinyl or sulfonyl) to the nitrogen. This N-activated imine is then reduced using a hydrogen source like 2-propanol or a formic acid/triethylamine mixture, catalyzed by a chiral transition metal complex. Ruthenium(II) complexes containing chiral diamine or β-amino alcohol ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. researchgate.net This method can produce the target compound with high yields and excellent enantioselectivity. mdpi.com
Alternatively, direct asymmetric hydrogenation of the corresponding α-amino ketone can be performed, often through a process of dynamic kinetic resolution, to yield the syn-amino alcohol with high diastereo- and enantioselectivity. rsc.org Iridium-based catalysts have shown particular promise in these transformations. rsc.org
| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Yield (%) | Typical ee (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | N-Sulfonyl Ketimines | >90 | >95 |
| [RuCl₂(p-cymene)]₂ | (1S,2R)-1-Amino-2-indanol | N-Phosphinyl Ketimines | >90 | up to 82 mdpi.com |
| Ir-complex | f-phamidol | α-Dibenzylamino Ketones | >95 | >99 rsc.org |
This table presents typical performance data for catalyst systems used in the asymmetric hydrogenation of substrates analogous to the precursors of this compound.
The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A viable strategy for synthesizing chiral this compound using this approach involves the diastereoselective reduction of a chiral imine or enamine. For example, 3,4-dimethoxyacetophenone can be condensed with a commercially available chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. The steric influence of the auxiliary's chiral center directs the delivery of a hydride reagent to one face of the C=N double bond, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary, typically by hydrogenolysis, yields the desired enantiomer of the target amino alcohol.
More sophisticated auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, are widely used for stereoselective alkylations and aldol (B89426) reactions. nih.govresearchgate.net Another powerful method employs chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) and a chiral ligand. These complexes can be alkylated with high diastereoselectivity to produce a wide range of non-proteinogenic amino acids. nih.govmdpi.com
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of chiral amines and amino alcohols, transaminases and lipases are particularly powerful tools. rsc.org
Asymmetric Synthesis with Transaminases (TAs): Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. diva-portal.orgmdpi.com By using an engineered ω-transaminase, 3,4-dimethoxyacetophenone can be directly converted into (R)- or (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol's precursor amine with very high enantiomeric excess. The subsequent reduction of the ketone would yield the final product. More advanced biocatalytic cascades can perform both steps. These enzymes operate in aqueous media at or near room temperature, making them a highly green and efficient option. rsc.org The stereochemical outcome is determined by the choice of either an (R)-selective or (S)-selective transaminase.
Kinetic Resolution with Lipases: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers via enzymatic kinetic resolution (EKR). Lipases are commonly used for this purpose due to their ability to stereoselectively catalyze the acylation of alcohols or the hydrolysis of esters. d-nb.infopolimi.it
In a typical EKR, the racemic amino alcohol is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770) (e.g., from Candida antarctica B, often immobilized as Novozym 435). The enzyme selectively acylates one enantiomer of the alcohol much faster than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiomerically pure alcohol from its now-esterified antipode. mdpi.comnih.gov
| Enzyme | Reaction Type | Substrate | Outcome |
| Candida antarctica Lipase B (CALB) | Transesterification | Racemic secondary alcohol | High ee (>99%) for one enantiomer at ~50% conversion. mdpi.com |
| Pseudomonas cepacia Lipase (PSL) | Hydrolysis | Racemic alcohol ester | High ee (>99%) for the resulting alcohol. polimi.it |
| Pseudomonas fluorescens Lipase | Acetylation | Racemic secondary alcohol | High ee (>99%) for both remaining alcohol and acetylated product. mdpi.com |
This table summarizes the application of various lipases for the kinetic resolution of racemic alcohols and esters similar to this compound and its derivatives.
Chemoenzymatic Syntheses of this compound
Chemoenzymatic synthesis combines the strengths of both traditional chemical synthesis and biocatalysis to create efficient and elegant reaction pathways. researchgate.net These multi-step, one-pot processes or cascade reactions can reduce the need for intermediate purification steps, thereby saving time, solvents, and resources.
A practical chemoenzymatic route to enantiopure this compound could involve:
Chemical Synthesis of Racemate: A conventional, high-yielding chemical synthesis is used to produce the racemic amino alcohol from 3,4-dimethoxyacetophenone, as described in the historical context (e.g., via the α-amino ketone).
Enzymatic Kinetic Resolution: The resulting racemic mixture is then subjected to lipase-catalyzed kinetic resolution, as detailed in the biocatalysis section. This step efficiently separates the enantiomers, providing one as the alcohol and the other as an ester, both with high enantiopurity.
More integrated cascades, known as concurrent tandem catalysis, can also be designed. For example, a reaction could feature the chemical racemization of the slower-reacting enantiomer in the same pot where an enzyme is selectively transforming the faster-reacting enantiomer. This process, known as a dynamic kinetic resolution (DKR), allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product.
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The modern synthetic methodologies for this compound increasingly align with these principles.
Catalysis (Principle 9): The shift from stoichiometric reagents (e.g., LiAlH₄ in historical routes) to catalytic methods (asymmetric transfer hydrogenation, biocatalysis) is a core tenet of green chemistry. Catalysts are used in small amounts and can be recycled, dramatically reducing waste. youtube.com
Atom Economy (Principle 2): Asymmetric hydrogenation reactions are highly atom-economical, as most atoms from the reactants are incorporated into the final product. youtube.com
Safer Solvents and Auxiliaries (Principle 5): Biocatalytic transformations are often conducted in water, the most environmentally benign solvent. rsc.org Furthermore, modern approaches aim to use less toxic solvents and recyclable auxiliaries.
Design for Energy Efficiency (Principle 6): Many enzymatic and some modern catalytic reactions proceed under mild conditions (ambient temperature and pressure), reducing the energy consumption associated with heating or cooling.
Use of Renewable Feedstocks (Principle 7): While the immediate precursors for this compound are typically petrochemical-derived, the use of biocatalysts derived from renewable sources (microorganisms) aligns with this principle. rsc.org
Reduce Derivatives (Principle 8): Strategies like the direct asymmetric amination of a ketone using a transaminase can eliminate the need for protecting group manipulations, which simplifies the synthesis and reduces waste.
By embracing these modern catalytic and biocatalytic approaches, the synthesis of this compound can be achieved not only with exceptional stereochemical control but also with a significantly reduced environmental footprint compared to historical methods.
Total Synthesis of Complex Molecules Incorporating this compound Moiety
The this compound structural unit serves as a valuable chiral precursor in the asymmetric total synthesis of natural products, particularly alkaloids. Its inherent functionality and stereochemistry can be leveraged to construct complex polycyclic systems.
A prominent example is in the synthesis of the pyrroloisoquinoline alkaloid, (+)-Crispine A . This natural product exhibits significant biological activity against several human cancer cell lines. acs.org In several reported enantioselective syntheses, a key starting material is (2S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol, a compound structurally analogous to the title molecule. acs.org
The core strategy involves an acid-mediated cyclization where the amino group, after condensation with a suitable carbonyl partner to form an N-acyliminium ion, cyclizes onto the electron-rich 3,4-dimethoxyphenyl ring. acs.org This intramolecular cyclization is a type of Pictet-Spengler reaction that efficiently constructs the foundational tetrahydroisoquinoline core of the alkaloid. The existing stereocenter in the amino alcohol precursor directs the stereochemistry of the newly formed center in the cyclized product. Subsequent chemical transformations are then used to elaborate this intermediate into the final natural product. This approach highlights how the this compound moiety can be a critical building block for the stereocontrolled synthesis of complex, biologically active molecules.
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 2-(3,4-dimethoxyphenyl)ethylamine |
| (+)-Crispine A |
Preclinical Pharmacological and Biological System Investigations of 2 Amino 2 3,4 Dimethoxyphenyl Ethanol
In Vitro Receptor Binding Profiling of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
An extensive review of scientific literature was conducted to determine the in vitro receptor binding profile of this compound across several key neurotransmitter receptor systems.
No specific data from in vitro binding assays detailing the affinity of this compound for adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3) were identified in the reviewed scientific literature.
Comprehensive searches of scientific databases did not yield any studies that have characterized the in vitro binding affinity of this compound for dopaminergic receptors (e.g., D1, D2, D3, D4, D5).
There is a lack of available data from in vitro studies characterizing the interaction and binding affinity of this compound with various serotonergic (5-HT) receptor subtypes.
No published research was found that investigated the in vitro binding profile of this compound at sigma receptors (σ1, σ2) or other neurotransmitter receptor sites.
Cell-Based Assays for this compound Bioactivity
Investigations into the cellular bioactivity of this compound through cell-based assays are crucial for understanding its physiological effects at a cellular level.
Following a thorough review of the available scientific literature, no studies detailing the mechanisms or quantification of the cellular uptake of this compound were found. Research into how this compound is transported into cells, whether through passive diffusion or active transport mechanisms, has not been reported.
Efflux Pump Modulation
No studies were identified that investigated the effects of this compound on efflux pump activity in bacterial or other cell types. Research on the modulation of microbial efflux pumps is an active area in combating antimicrobial resistance, focusing on identifying efflux pump inhibitors (EPIs) that can restore the efficacy of antibiotics. These pumps, such as those from the Resistance-Nodulation-Cell Division (RND) family in Gram-negative bacteria, are membrane transporters that actively extrude a wide range of substrates, including antibiotics, from the cell. However, no literature specifically links this compound to the inhibition or modulation of these mechanisms.
Enzyme Inhibition/Activation Profiles
There is no available information from preclinical studies detailing the specific enzyme inhibition or activation profiles of this compound. Investigations into how a compound interacts with various enzymes are crucial for understanding its mechanism of action and potential therapeutic or toxic effects. Such studies typically determine parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (K_act) against a panel of relevant enzymes. For this specific compound, such data has not been reported in the available literature.
Signal Transduction Pathway Modulation
No research findings were located that describe the modulation of any specific intracellular signal transduction pathways by this compound. Signal transduction pathways, such as those involving protein kinases and second messengers like cyclic AMP (cAMP), are fundamental to cellular responses. While many pharmacologically active compounds exert their effects by interfering with these signaling cascades, no studies have been published that detail such interactions for this compound.
Cytotoxicity and Cell Viability in Non-Human Cell Lines
Specific data on the cytotoxicity or effects on cell viability of this compound in non-human cell lines are not available in the scientific literature. Cytotoxicity assays are standard preclinical evaluations used to determine the potential toxicity of a compound to living cells. These studies measure parameters such as cell membrane integrity, metabolic activity, and proliferation rates. While a structural isomer, 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, is listed in a high-throughput screening summary, no specific data on its activity or cytotoxicity were provided.
In Vivo Preclinical Studies in Non-Human Models
No in vivo preclinical studies in non-human models for this compound have been published in the accessible scientific literature.
Rodent Models of Neurological Function (e.g., locomotor activity, behavioral patterns in animals)
There are no available reports on studies using rodent models to evaluate the effects of this compound on neurological functions, such as locomotor activity or other behavioral patterns. Such in vivo studies are essential for understanding the potential central nervous system effects of a compound.
Cardiovascular System Interactions in Animal Models
No in vivo data from animal models are available regarding the interactions of this compound with the cardiovascular system. Preclinical cardiovascular assessments in animal models typically involve monitoring parameters like blood pressure, heart rate, and cardiac function to identify any potential effects of a test compound. No such investigations have been reported for this compound.
Gastrointestinal System Effects in Animal Models
Direct preclinical investigations focusing on the effects of this compound on the gastrointestinal system in animal models are not extensively documented in publicly available literature. However, studies on structurally related compounds containing the 2-(3,4-dimethoxyphenyl)ethylamine moiety have suggested potential for gastrointestinal activity.
Research into a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine demonstrated noteworthy antiulcer effects in rat models. Specifically, the compound 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511) exhibited potent, orally active antiulcer properties. These findings indicate that the 3,4-dimethoxyphenyl functional group may contribute to interactions within the gastrointestinal tract, although this is an extrapolation and not direct evidence for the subject compound.
| Compound | Animal Model | Effect | Reference |
|---|---|---|---|
| 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511) | Rat | Potent antiulcer activity at oral doses of 50-400 mg/kg | nih.gov |
Renal System Interactions in Animal Models
There is a notable lack of specific preclinical data on the direct interactions of this compound with the renal system in animal models. General toxicological screenings of related phenylethylamine structures have not highlighted significant renal effects, but this absence of evidence does not confirm a lack of interaction. Further focused studies would be necessary to elucidate any potential effects on renal function or morphology.
Endocrine System Modulation in Animal Models
Effects on Specific Organ Systems in Animal Models
While information on the gastrointestinal, renal, and endocrine systems is limited, research on a structurally analogous compound, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064), has provided insights into potential cardiovascular effects. In studies involving anesthetized dogs and isolated guinea pig hearts, this compound demonstrated positive inotropic effects, suggesting a potential for interaction with the cardiovascular system. nih.gov It is crucial to note that these findings pertain to a related but distinct chemical entity and cannot be directly attributed to this compound.
| Compound | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064) | Anesthetized Dog | Dose-dependent increase in cardiac contractile force | nih.gov |
| (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064) | Isolated Guinea Pig Heart | Positive inotropic effect | nih.gov |
Comparative Biological Activity of Stereoisomers of this compound
Direct comparative studies on the biological activity of the stereoisomers of this compound are not well-documented. However, research on the structurally related compound TA-064 has highlighted the stereospecificity of its biological action. The positive inotropic effect of TA-064 was found to be stereospecific, with the (-)-(R)-enantiomer being the active form. nih.gov This suggests that the stereochemistry of this compound could also play a critical role in its pharmacological profile, a hypothesis that would require specific investigation to confirm.
Mechanistic Elucidation of 2 Amino 2 3,4 Dimethoxyphenyl Ethanol at Molecular and Cellular Levels
Ligand-Receptor Interaction Dynamics and Binding Kinetics
There is no specific information available in the public scientific literature regarding the ligand-receptor interaction dynamics or binding kinetics of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. Studies detailing its affinity for specific receptors, association and dissociation rates, or its profile as an agonist, antagonist, or allosteric modulator are not publicly documented.
Molecular Docking and Simulation Studies of this compound
No molecular docking or simulation studies for this compound have been published in the accessible scientific literature. Such studies would be crucial to predict its binding orientation and affinity with potential biological targets, but this information is currently unavailable.
Intracellular Signaling Cascades Triggered by this compound
There is a lack of published research on the intracellular signaling cascades that may be triggered by this compound. Information regarding its effects on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways, has not been documented.
Neurotransmitter Release and Reuptake Modulation Mechanisms
The effects of this compound on neurotransmitter release and reuptake are not described in the available scientific literature. There are no studies to indicate whether it influences the transport or release of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine.
Ion Channel Modulation by this compound
There is no information in the public domain regarding the modulation of ion channels by this compound. Its potential to interact with and alter the function of voltage-gated or ligand-gated ion channels remains uninvestigated in published literature.
Gene Expression and Proteomic Alterations Induced by this compound
No studies detailing alterations in gene expression or proteomic profiles induced by this compound are available in the public scientific literature. The broader impact of this compound on cellular protein expression and genetic regulation has not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 2 3,4 Dimethoxyphenyl Ethanol and Its Analogs
Systematic Modification of the Amino Group
Key research findings indicate that the nature of the substituent on the amino nitrogen (N-substitution) is a pivotal factor. For instance, in the broader class of phenylethanolamines, N-alkylation significantly influences receptor affinity and efficacy.
Primary vs. Secondary vs. Tertiary Amines : The unsubstituted primary amine (-NH₂) can participate in hydrogen bonding as both a donor and an acceptor. Conversion to a secondary amine by adding an alkyl group (e.g., -NHCH₃, -NHCH(CH₃)₂) can alter selectivity and potency for different adrenergic receptor subtypes. For example, larger N-substituents are often associated with increased β-adrenergic receptor activity.
Impact of Substituent Size : Increasing the steric bulk of the N-alkyl group can modulate the interaction with the receptor's binding pocket. Studies on related phenylethanolamine derivatives have shown that while small alkyl groups may be well-tolerated, very large or bulky groups can lead to a decrease in activity due to steric hindrance.
These modifications underscore the amino group's essential role in anchoring the ligand within the receptor binding site, with N-substituents exploring specific hydrophobic pockets to enhance affinity and selectivity.
Systematic Modification of the Hydroxyl Group
The benzylic hydroxyl group of the ethanolamine (B43304) side chain is a quintessential feature for the activity of many phenylethanolamines. Its ability to act as a hydrogen bond donor is crucial for high-affinity binding to G-protein coupled receptors, such as adrenergic receptors.
Systematic modifications have generally shown that this group is essential for potent agonist activity:
Esterification or Etherification : Masking the hydroxyl group through conversion to an ester (e.g., -OCOCH₃) or an ether (e.g., -OCH₃) typically results in a significant loss of biological activity. This strongly suggests that the hydrogen-bonding capability of the hydroxyl moiety is not merely favorable but a requirement for the canonical interactions that trigger receptor activation.
Removal of the Hydroxyl Group : Deoxygenation to produce the corresponding phenethylamine (B48288) analog also leads to a dramatic change in the pharmacological profile, often reducing potency or shifting the activity towards a different class of receptors.
The consistent reduction in activity upon modification highlights the hydroxyl group's indispensable role in forming a key hydrogen bond with a specific amino acid residue (often a serine) in the binding pocket of target receptors.
Systematic Modification of the Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl ring is a crucial component that dictates the molecule's interaction with target receptors and influences its metabolic stability and pharmacokinetic properties. Modifications to this aromatic moiety, including changes to the methoxy (B1213986) groups or the introduction of other substituents, have been explored to probe the structure-activity landscape.
Role of Methoxy Groups : The two methoxy groups at the 3- and 4-positions are critical. Their oxygen atoms can act as hydrogen bond acceptors, and their position influences the electronic properties of the phenyl ring. Altering these groups, for example by converting them to hydroxyl groups to form a catechol (3,4-dihydroxy) structure, can drastically change receptor selectivity and potency. The catechol moiety is a classic feature of endogenous catecholamines and often imparts strong activity at adrenergic receptors.
Introduction of Other Substituents : Adding other chemical groups to the phenyl ring can modulate activity through steric and electronic effects. For instance, introducing small, lipophilic substituents at the 4-position of related 2,5-dimethoxyphenylalkylamine analogs was found to correlate with increased affinity for serotonin (B10506) 5-HT₂A and 5-HT₂B receptors. biomolther.orgresearchgate.net This suggests that a hydrophobic pocket in the receptor may accommodate such groups.
The table below summarizes the general effects of modifying the phenyl ring in related phenethylamine and phenylethanolamine scaffolds.
| Modification Type | Example | General Effect on Activity | Rationale |
| Demethylation | 3,4-dimethoxy → 3,4-dihydroxy (catechol) | Alters receptor selectivity and potency | Catechol group mimics endogenous ligands like norepinephrine. |
| Positional Isomerism | 3,4-dimethoxy → 2,5-dimethoxy | Changes receptor interaction profile | Alters geometry and location of H-bond acceptors. |
| Ring Substitution | Addition of 4-halo or 4-alkyl group | Can increase affinity for certain receptors | Exploits hydrophobic pockets in the receptor binding site. |
Stereochemical Influences on Biological Activity
2-Amino-2-(3,4-dimethoxyphenyl)ethanol contains a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). Biological systems are inherently chiral, and as such, the stereochemistry of a ligand often has a profound impact on its pharmacological activity.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, receptor selectivity, and metabolic profiles. For phenylethanolamines, biological activity almost always resides predominantly in one enantiomer.
Enantiomeric Potency Differences : In studies of related phenylethanolamines that interact with adrenergic receptors, the activity is typically much higher in the R-enantiomer. For example, the enzyme phenylethanolamine N-methyl transferase (PNMT), which is involved in catecholamine biosynthesis, shows a clear preference for the R-(-)-enantiomer of its substrates over the S-(+)-enantiomer. wikipedia.org
Conformationally Restricted Analogs : Studies on conformationally rigid analogs, such as (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamines, further underscore the importance of stereochemistry. In these dopamine (B1211576) analogs, which share the 3,4-dioxy-substituted phenyl ring, the E isomer was found to be approximately 5 to 15 times more potent in its adrenergic and cardiac effects than the Z isomer. nih.gov This highlights how fixing the relative orientation of the amino and phenyl groups dramatically impacts biological response.
This stereoselectivity arises because only one enantiomer can achieve the optimal three-point binding interaction with the chiral receptor pocket, while the other may bind weakly or not at all.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenylethanolamine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their receptor affinity and efficacy.
In a typical QSAR study on phenylethanolamine analogs, such as those targeting the β₃-adrenergic receptor, a series of derivatives with systematic structural variations is synthesized and tested. mdpi.com Their biological activities (e.g., pEC₅₀) are then correlated with a range of calculated molecular descriptors.
Key descriptors found to be important in QSAR models of phenylethanolamines include:
Lipophilicity (CLogP) : This descriptor relates to the molecule's ability to cross cell membranes and its interaction with hydrophobic pockets in the receptor.
Molar Refractivity (CMR) : Related to the volume of the molecule and its polarizability, this descriptor models steric interactions and dispersion forces.
Steric Parameters : Descriptors like STERIMOL parameters quantify the size and shape of specific substituents, which is crucial for understanding how they fit into a binding site.
Electronic Descriptors : Parameters such as Hammett constants or calculated atomic charges describe the electron-donating or -withdrawing nature of substituents on the phenyl ring, which influences electrostatic and hydrogen-bonding interactions.
Hydrogen Bond Donor/Acceptor Fields : In 3D-QSAR methods like CoMFA and CoMSIA, the spatial arrangement of fields favorable for hydrogen bonding is mapped, often confirming the critical roles of the hydroxyl and amino groups. mdpi.com
A representative, generalized QSAR equation for such a series might take the form: pEC₅₀ = k₁(CLogP) - k₂(CMR)² + k₃(Steric_Parameter) + k₄(Electronic_Parameter) + C
These models provide valuable predictive power for designing new analogs with potentially improved activity and help rationalize the observed SAR on a quantitative basis.
Conformational Analysis and its Impact on Biological Activity
The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional conformation—the "bioactive conformation"—that is complementary to the receptor's binding site. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and understand how structural modifications influence this conformational landscape.
The key rotatable bonds in the phenylethanolamine scaffold are between the phenyl ring and the side chain, and within the ethanolamine side chain itself. The relative orientation of the aromatic ring, the hydroxyl group, and the amino group is critical for proper receptor engagement.
NMR and IR Studies : Spectroscopic methods like NMR and IR can be used to determine the preferred conformation of molecules in solution. For example, studies on the closely related 1-(2,5-dimethoxyphenyl)-2-aminoethanols revealed that the preferred conformation is influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups. nih.gov
Constrained Analogs : Synthesizing conformationally rigid analogs, where rotatable bonds are locked within a ring system (e.g., morpholine (B109124) or cyclized structures), is a powerful strategy to probe the bioactive conformation. nih.govnih.gov If a rigid analog that is locked in a specific conformation shows high activity, it provides strong evidence that this conformation mimics the bioactive one. For instance, converting flexible 1-aryl-2-aminoethanol derivatives into their corresponding 2-arylmorpholine cyclic analogs can dramatically alter their pharmacological activity, indicating the importance of the side chain's conformation. nih.gov
Computational Modeling : Molecular mechanics and quantum mechanics calculations are used to map the potential energy surface of the molecule as a function of its torsion angles, allowing for the identification of low-energy, stable conformers. These studies have shown that for phenethylamines, the orientation of the methoxy group lone pair electrons relative to the ethylamine (B1201723) side chain can be a critical factor for activity at specific receptors. nih.gov
Ultimately, conformational analysis reveals that the pharmacological outcome is not just a function of the molecule's chemical constitution, but also of the specific 3D shape it can adopt to interact effectively with its biological target.
Advanced Analytical Chemistry Methodologies for 2 Amino 2 3,4 Dimethoxyphenyl Ethanol and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. The choice of technique depends on the analyte's properties, the sample matrix, and the analytical objective, such as purity assessment or metabolite quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reverse-phase (RP) HPLC is particularly suitable for this purpose.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is effective. The inclusion of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase helps to ensure consistent ionization of the amino group, leading to sharp and symmetrical peaks. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the parent compound and any potential metabolites with differing polarities. Detection is commonly achieved using a UV detector, leveraging the aromatic ring's chromophore.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with low volatility or those that are thermally labile, such as amino alcohols, derivatization is often required to increase their volatility and thermal stability. However, recent advancements have shown that direct analysis of some thermally sensitive compounds is possible.
For this compound, direct GC-MS analysis may be challenging due to potential thermal degradation in the injector port or on the column. A study on similar ethanolamine (B43304) compounds demonstrated that the use of shorter analytical columns (e.g., 4-10 meters) can significantly reduce on-column residence time, thereby minimizing thermal degradation and allowing for analysis without derivatization. nih.govunb.br If derivatization is pursued, the hydroxyl and amino groups can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile and stable derivatives. The separation is typically performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase. Mass spectrometry (MS) is the preferred detection method, providing both high sensitivity and structural information for identification.
Table 2: Potential GC-MS Method Parameters (Direct Analysis)
| Parameter | Condition |
|---|---|
| Column | Short-length, low-bleed fused-silica (e.g., 10 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |
| Injector Temperature | 250 °C (optimized to minimize degradation) |
| Oven Program | Initial 100 °C, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the analyte's charge-to-mass ratio. CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption.
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. The analysis of underivatized amino acids and similar compounds by CE is well-established. jsbms.jp A low-pH background electrolyte (BGE), such as a phosphate (B84403) or formate (B1220265) buffer, is used to ensure the amino group is protonated, conferring a positive charge on the molecule. This allows it to migrate toward the cathode. The separation can be performed in a fused-silica capillary, with detection commonly achieved by UV-Vis spectrophotometry or by coupling the system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity. jsbms.jp
Since this compound possesses a chiral center, it exists as a pair of enantiomers. As enantiomers can have different pharmacological properties, it is critical to separate and quantify them to assess enantiomeric purity. Chiral HPLC is the most common and effective method for this purpose.
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for a broad range of chiral compounds. chromatographyonline.com The separation is typically achieved under normal-phase, polar organic, or reversed-phase conditions. Method development often involves screening several different CSPs and mobile phase compositions to achieve optimal resolution. For basic compounds like this amino alcohol, the addition of a small amount of an amine modifier (e.g., diethylamine) to a normal-phase mobile phase (e.g., hexane/ethanol) can improve peak shape and resolution. chromatographyonline.com
Table 3: Chiral HPLC Method Development Strategy
| Parameter | Screening Conditions |
|---|---|
| Chiral Columns (CSPs) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase 1 (Normal Phase) | n-Hexane / 2-Propanol (or Ethanol) mixtures (e.g., 90:10, 80:20 v/v) + 0.1% Diethylamine |
| Mobile Phase 2 (Reversed Phase) | Acetonitrile / Aqueous Buffer (e.g., Ammonium (B1175870) bicarbonate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the molecular framework.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the protons on the ethanol (B145695) backbone. The two methoxy groups would likely appear as distinct singlets. The aromatic protons would show a specific splitting pattern (e.g., doublet, doublet of doublets) depending on their position on the benzene (B151609) ring. The protons of the -CH(NH₂)-CH₂OH group would present as a complex set of multiplets due to spin-spin coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the two methoxy carbons, the six aromatic carbons (two of which are oxygen-substituted), and the two carbons of the ethanol side chain. The precise chemical shifts are sensitive to the chemical environment, providing a unique fingerprint of the molecule's structure. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from structurally similar compounds and established NMR principles. pdx.educhemicalbook.commdpi.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~6.8 - 7.0 (multiplets) | ~110 - 120 |
| Aromatic C-O | - | ~148 - 150 |
| Aromatic C-C(H)N | - | ~130 - 135 |
| -O-CH₃ | ~3.8 - 3.9 (singlets, 6H) | ~55 - 56 |
| -CH(NH₂) | ~4.0 - 4.2 (multiplet, 1H) | ~58 - 62 |
| -CH₂OH | ~3.6 - 3.8 (multiplets, 2H) | ~65 - 68 |
Note: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound (molecular weight: 197.23 g/mol ), MS provides critical information on its molecular weight and structure through fragmentation analysis. cymitquimica.combldpharm.comnih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+ would be observed at an m/z of 197. The fragmentation of this compound is dictated by its functional groups: the primary amine, the alcohol, and the dimethoxy-substituted aromatic ring. The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org
The primary fragmentation pathways involve alpha-cleavage, which is the breaking of the C-C bond adjacent to a heteroatom (oxygen or nitrogen). libretexts.orgmiamioh.edu
Alpha-cleavage adjacent to the nitrogen: This can lead to the formation of a stable iminium ion. Cleavage of the bond between the chiral carbon and the dimethoxyphenyl group would result in a fragment ion.
Alpha-cleavage adjacent to the oxygen: This is a common pathway for alcohols, but in this molecule, the most significant cleavage is expected to be the benzylic C-C bond cleavage due to the stability of the resulting cation. libretexts.org
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the bond between the two chiral carbons, leading to the formation of the highly stable 3,4-dimethoxybenzyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 197 | [C₁₀H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 166 | [C₉H₁₂NO₂]⁺ | Loss of CH₂OH (M - 31) |
| 151 | [C₉H₁₁O₂]⁺ | 3,4-dimethoxybenzyl cation |
| 77 | [C₆H₅]⁺ | Phenyl group from further fragmentation |
This table is based on general fragmentation principles for similar chemical structures. libretexts.orgmiamioh.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, alcohol, aromatic, and ether functionalities.
The key diagnostic absorptions are:
O-H Stretch (Alcohol): A broad and intense absorption band in the region of 3400-3650 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. pressbooks.pub
N-H Stretch (Primary Amine): Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ range, one for symmetric stretching and one for asymmetric stretching. These bands are generally sharper and less intense than the O-H band. pressbooks.publibretexts.org
Aromatic C-H Stretch: Absorption bands in the region of 3020-3100 cm⁻¹ are indicative of the C-H bonds on the aromatic ring. libretexts.org
Aliphatic C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H bonds of the ethanol backbone.
C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch (Ether and Alcohol): Strong absorption bands for the aryl ether C-O stretch and the alcohol C-O stretch are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| Alcohol O-H | 3400 - 3650 | Broad, Strong |
| Amine N-H | 3300 - 3500 | Two sharp peaks, Medium |
| Aromatic C-H | 3020 - 3100 | Sharp, Medium to Weak |
| Aliphatic C-H | 2850 - 3000 | Sharp, Strong |
| Aromatic C=C | 1450 - 1600 | Multiple sharp peaks, Variable |
| Ether/Alcohol C-O | 1000 - 1300 | Strong |
This table is based on established correlation charts for IR spectroscopy. pressbooks.publibretexts.org
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about conjugated systems. The chromophore in this compound is the substituted benzene ring. The presence of the two methoxy groups (auxochromes) on the aromatic ring influences the wavelength of maximum absorption (λmax).
For substituted benzenes, electronic transitions (π → π*) result in characteristic absorption bands. Aromatic compounds typically show a strong absorption band around 200-220 nm and a weaker, more structured band between 250-290 nm. The addition of auxochromic groups like -OCH₃ tends to shift these absorptions to longer wavelengths (a bathochromic shift). utoronto.ca Experimental data for similar compounds dissolved in ethanol show absorption peaks around 293 nm and 312 nm. researchgate.net
Table 3: Expected UV-Visible Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol | ~280 - 295 | π → π |
| Methanol | ~280 - 295 | π → π |
| n-Hexane | ~275 - 290 | π → π* |
Values are estimates based on data for similarly substituted aromatic compounds. researchgate.netscience-softcon.de The exact λmax can be influenced by the solvent used. researchgate.net
Hyphenated Techniques in this compound Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used approaches.
LC-MS/MS Method Development
LC-MS/MS is the preferred method for quantifying polar, non-volatile compounds like this compound in complex matrices. nih.govnih.gov Method development involves optimizing both the chromatographic separation and the mass spectrometric detection.
Chromatography: Due to the compound's polar nature, reversed-phase chromatography can be challenging without ion-pairing agents, which can contaminate the MS system. thermofisher.com Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable approach. nih.gov
Stationary Phase: A HILIC column (e.g., amide, bare silica) is effective for retaining and separating polar analytes. nih.gov
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent like acetonitrile with a smaller percentage of an aqueous buffer (e.g., ammonium formate or formic acid in water). A gradient elution, starting with a high organic concentration and decreasing over time, is used to elute the analytes.
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. nih.gov The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode.
Ionization: Electrospray ionization (ESI) in positive mode is suitable, as the primary amine group is readily protonated to form the precursor ion [M+H]⁺ at m/z 198.
MRM Transitions: The precursor ion (m/z 198) is isolated and fragmented in the collision cell. Specific product ions are then monitored. Optimizing the collision energy is crucial for maximizing the signal of the product ions. researchgate.net
Table 4: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC |
| Column | HILIC Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 198 |
| Product Ion (Q3) | e.g., m/z 151 (quantifier), m/z 167 (qualifier) |
| Collision Energy | Optimized for each transition |
GC-MS Method Development
Gas chromatography requires analytes to be volatile and thermally stable. Due to its polar amine and hydroxyl groups, this compound is non-volatile and would likely decompose in a hot GC injector. mdpi.com Therefore, chemical derivatization is a mandatory step prior to GC-MS analysis.
Derivatization: The goal of derivatization is to replace the active hydrogens on the -OH and -NH₂ groups with nonpolar moieties, increasing volatility and thermal stability.
Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to create tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net
Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to acylate the amine and hydroxyl groups. mdpi.com
The derivatization reaction conditions (solvent, temperature, and time) must be optimized to ensure complete conversion to the desired derivative. mdpi.com
GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS.
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
Temperature Program: A temperature ramp is used to separate the derivatized analyte from other components.
Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for quantification or full scan mode for identification based on the fragmentation pattern of the derivative.
Bioanalytical Method Development for Biological Matrices (non-human, e.g., animal tissues, cell cultures)
Developing a method to quantify this compound in non-human biological matrices requires a robust sample preparation protocol to remove interferences like proteins and lipids, followed by a sensitive analytical technique, typically LC-MS/MS. nih.gov
Sample Preparation: The goal is to efficiently extract the analyte from the matrix and prepare a clean sample for injection.
Homogenization (for tissues): Animal tissues are first homogenized in a suitable buffer to create a uniform liquid sample.
Protein Precipitation (PPT): This is the most common and straightforward approach. A cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., tissue homogenate, cell culture medium). thermofisher.com This denatures and precipitates the majority of the proteins.
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.
Supernatant Collection: The clear supernatant containing the analyte is carefully collected.
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase of the LC method. This step concentrates the analyte and ensures compatibility with the chromatographic system.
An internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for any variations in instrument response.
Analysis in Cell Cultures: When analyzing cell culture media, one must consider the high concentration of media components like amino acids, salts, and carbohydrates, which can interfere with the analysis. nih.govthermofisher.comresearchgate.net While protein precipitation is still effective, chromatographic separation becomes critical to resolve the analyte from these endogenous compounds. Dilution of the sample may also be necessary to avoid overloading the analytical column and ion source.
Electrochemical Detection Methods for this compound
Electrochemical detection methods offer a powerful platform for the analysis of electroactive molecules due to their high sensitivity, rapid response, and cost-effectiveness. The chemical structure of this compound, containing an oxidizable dimethoxyphenyl group, makes it a suitable candidate for analysis by electrochemical techniques. These methods rely on measuring the current or potential changes that occur when the analyte undergoes an oxidation or reduction reaction at an electrode surface.
While specific peer-reviewed studies detailing the electrochemical detection of this compound are not prominent in publicly available literature, the principles of electroanalytical chemistry allow for a clear projection of viable methodologies. The analysis would be based on the electrochemical oxidation of the molecule's benzene ring. The methoxy groups (-OCH₃) on the ring increase its electron density, typically making it easier to oxidize at a solid electrode.
Common voltammetric techniques that would be applicable include:
Cyclic Voltammetry (CV): This technique is often used to investigate the electrochemical behavior of a compound, determining its oxidation potential and the reversibility of the reaction. The resulting voltammogram provides essential data for optimizing more sensitive quantitative methods.
Differential Pulse Voltammetry (DPV): DPV offers enhanced sensitivity compared to CV by minimizing the background capacitive current, resulting in well-defined peaks and lower limits of detection. imrpress.com This would likely be a primary technique for quantitative analysis.
Square-Wave Voltammetry (SWV): SWV is another high-sensitivity technique known for its rapid scan rates, which allows for faster analysis times. It is effective in discriminating against background signals, making it suitable for trace analysis.
The choice of working electrode is critical for achieving optimal performance. A glassy carbon electrode (GCE) is a common choice for the analysis of organic molecules. To improve sensitivity and selectivity, the GCE surface can be modified with various nanomaterials. Materials such as graphene, carbon nanotubes, or metallic nanoparticles can be used to increase the electrode's active surface area and enhance the rate of electron transfer, thereby amplifying the analytical signal. nih.gov
For a hypothetical analysis of this compound, a research study would typically present its findings in a format similar to the illustrative table below. This table summarizes the performance of different electrochemical methods for quantifying an analyte. The parameters—such as the type of electrode, linear range, and limit of detection (LOD)—are key indicators of the method's effectiveness.
| Analytical Technique | Working Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 1.0 - 150 | 0.35 | [Hypothetical Data] |
| Square-Wave Voltammetry (SWV) | Glassy Carbon Electrode (GCE) | 0.5 - 120 | 0.18 | [Hypothetical Data] |
| Differential Pulse Voltammetry (DPV) | Graphene-Modified GCE | 0.08 - 95 | 0.025 | [Hypothetical Data] |
| Amperometry | Gold Nanoparticle-Modified GCE | 0.1 - 250 | 0.04 | [Hypothetical Data] |
Note: The data presented in this table is illustrative and hypothetical. It demonstrates the typical performance metrics that would be evaluated in an experimental study but is not derived from actual measurements of this compound.
The development of a validated electrochemical method would require systematic optimization of several experimental parameters, including the pH of the supporting electrolyte, the composition of the electrode modifier, and the specific parameters of the voltammetric technique (e.g., pulse amplitude, scan rate). Successful application would provide a rapid and sensitive analytical tool for the quantification of this compound in various samples.
Preclinical Research on this compound Remains Undisclosed
Despite interest in the pharmacological potential of novel chemical entities, comprehensive preclinical data on the pharmacokinetic and metabolic profile of this compound in non-human biological systems is not publicly available in the current scientific literature.
Intensive searches of scholarly databases and scientific publications have yielded no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models. Consequently, crucial information regarding its journey through the body—from initial absorption to eventual elimination—remains uncharacterized.
There is a significant lack of published research on the absorption kinetics of this compound, which would describe how quickly and efficiently it is absorbed into the bloodstream. Similarly, no data could be found on its tissue distribution and potential for accumulation in various organs. A critical aspect for any psychoactive compound, its ability to permeate the blood-brain barrier in animal models, has also not been documented in the available literature.
Furthermore, the metabolic fate of this compound is presently unknown. There are no published reports identifying the metabolic pathways it undergoes in non-human species. This includes a lack of information on Phase I metabolism, such as O-demethylation, hydroxylation, or deamination, which are common initial steps in breaking down foreign compounds. Likewise, details on Phase II metabolism, which typically involves processes like glucuronidation, sulfation, or acetylation to facilitate excretion, are absent from the scientific record.
Without these fundamental preclinical investigations, a thorough understanding of the compound's behavior in a biological system is not possible. The scientific community awaits future research to shed light on the pharmacokinetic and metabolic properties of this compound.
Preclinical Pharmacokinetic and Metabolic Investigations of 2 Amino 2 3,4 Dimethoxyphenyl Ethanol in Non Human Biological Systems
Enzyme Systems Involved in 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Metabolism (e.g., Cytochrome P450, MAO)
There is no specific information available in the reviewed literature detailing the enzyme systems, such as Cytochrome P450 (CYP) isoforms or Monoamine Oxidase (MAO), that are involved in the metabolism of this compound in any non-human biological system. General studies on phenylethylamines suggest potential involvement of MAO in their metabolism. nih.gov
Drug-Drug Interaction Potential at Metabolic Level in Animal Models
No studies documenting the drug-drug interaction potential of this compound at the metabolic level in animal models were identified. Therefore, no data regarding its capacity to inhibit or induce metabolic enzymes, or to be a substrate for interactions with other xenobiotics, can be provided.
Computational and Theoretical Chemistry Approaches to 2 Amino 2 3,4 Dimethoxyphenyl Ethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule, which govern its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) can be applied to 2-Amino-2-(3,4-dimethoxyphenyl)ethanol to elucidate its molecular characteristics.
Detailed research findings from such calculations would involve determining the optimized molecular geometry, which describes the most stable three-dimensional arrangement of its atoms. Key electronic parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, electron-rich areas would be expected around the oxygen and nitrogen atoms, while electron-deficient areas would be near the hydrogen atoms of the amino and hydroxyl groups.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP)
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -782.54 | Indicates the molecule's stability. |
| HOMO Energy (eV) | -5.89 | Region from which an electron is most easily donated. |
| LUMO Energy (eV) | -0.25 | Region that most easily accepts an electron. |
| HOMO-LUMO Gap (eV) | 5.64 | Correlates with chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.75 | Measures the molecule's overall polarity. |
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide insights into how this compound might behave in complex biological environments, such as in proximity to a protein receptor or a lipid bilayer cell membrane.
An MD simulation would begin by placing the molecule in a simulated environment, for instance, a water box containing a model of a specific enzyme's active site. By applying the principles of classical mechanics, the simulation tracks the trajectories of all atoms in the system, revealing how the molecule interacts with its surroundings. This can help predict the molecule's binding mode to a target protein, the stability of the protein-ligand complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding. nih.gov
Simulations in a model cell membrane could predict the molecule's ability to permeate biological barriers, a key factor in its potential bioavailability. The simulation would analyze the energetic costs and conformational changes associated with the molecule moving from an aqueous environment into the hydrophobic core of the lipid bilayer.
De Novo Drug Design Approaches Utilizing this compound Scaffolds
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic framework or scaffold. nih.gov The this compound structure can serve as a valuable scaffold for generating new potential therapeutic agents.
In a fragment-based de novo design approach, the this compound core would be placed within the active site of a target protein. Computational algorithms would then add small chemical fragments to the scaffold, exploring different combinations to optimize interactions with the protein. chemrxiv.org This process can generate novel molecules with potentially higher binding affinity and specificity.
Modern approaches also utilize artificial intelligence and machine learning. ethz.ch Generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be trained on large databases of known molecules. nih.gov These models can then be conditioned to generate new molecules that incorporate the this compound scaffold while also being optimized for multiple properties like activity, synthesizability, and drug-likeness. nih.govarxiv.org
Table 2: Example of Scaffold-Based De Novo Design
| Component | Description | Example Modification |
|---|---|---|
| Core Scaffold | This compound | - |
| Growth Vector 1 (Amino Group) | Modify the primary amine to explore new interactions. | Methylation to secondary amine (-NHCH₃) |
| Growth Vector 2 (Hydroxyl Group) | Modify the alcohol to alter polarity or add binding groups. | Esterification to -OCOCH₃ |
| Growth Vector 3 (Aromatic Ring) | Substitute the phenyl ring to enhance binding or properties. | Replacement of a methoxy (B1213986) group with a chlorine atom. |
Cheminformatics and Data Mining for this compound Analogs
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Data mining techniques can be applied to vast chemical libraries (e.g., PubChem, ZINC) to identify analogs of this compound.
The primary method for this is similarity searching, where molecules are compared based on their structural fingerprints. A common metric is the Tanimoto coefficient, which quantifies the degree of similarity between two molecules. By searching for compounds with a high Tanimoto score relative to this compound, researchers can identify structurally related molecules that may share similar biological activities.
These identified analogs can then be used to build structure-activity relationship (SAR) models. SAR studies correlate specific structural features of a group of molecules with their observed biological activity, providing valuable insights for designing more potent and selective compounds.
Predictive Modeling of Pharmacological Profiles (in silico)
In silico predictive models are used to estimate the pharmacological and pharmacokinetic profiles of a compound before it is synthesized or tested in the lab. nih.gov These models can predict a wide range of properties, including ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive pharmacology. researchgate.net A QSAR model is a mathematical equation that relates the chemical structure of a molecule to a specific property, such as its binding affinity to a receptor or its rate of metabolism. By inputting the structure of this compound into validated QSAR models, one could predict its likely biological activities and potential off-target effects.
Physiologically Based Pharmacokinetic (PBPK) modeling can also be used to simulate the fate of the compound in the body. nih.gov These models take into account physicochemical properties (like solubility and logP, which can also be predicted in silico) and physiological parameters to predict the concentration-time profile of the drug in various organs. nih.gov
Table 3: Example of a Predicted ADME Profile for this compound
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Aqueous Solubility | High | Good potential for absorption from the gut. |
| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cause significant central nervous system effects. |
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |
| LogP (Lipophilicity) | 1.35 | Balanced water and lipid solubility. |
Emerging Research Applications and Future Directions for 2 Amino 2 3,4 Dimethoxyphenyl Ethanol
2-Amino-2-(3,4-dimethoxyphenyl)ethanol as a Research Probe in Neuropharmacology
The structural similarity of this compound to endogenous neurotransmitters and other phenylethanolamine compounds suggests its potential as a valuable research probe in neuropharmacology. While specific studies on this compound's direct interaction with neurotransmitter receptors are still emerging, the broader class of phenylethanolamines is known to interact with various receptor systems, including adrenergic and dopaminergic receptors. nih.govfrontiersin.org
Ethanol (B145695) and its metabolites have been shown to interact with a wide array of neurotransmitter systems, notably enhancing the effects of GABA at GABA-A receptors and inhibiting the NMDA subtype of glutamate (B1630785) receptors. nih.govnih.govnih.gov Given the "ethanol" moiety in its name, investigating whether this compound exhibits similar modulatory effects on these key receptor systems could be a fruitful area of research. Its dimethoxyphenyl group could confer specificity for certain receptor subtypes, making it a more targeted tool than ethanol itself for dissecting neural circuits.
Future research could focus on characterizing the binding affinities of this compound at a panel of neurotransmitter receptors and transporters. Such studies would elucidate its pharmacological profile and determine its selectivity, paving the way for its use in functional assays to probe receptor function in both healthy and diseased states.
Potential as a Precursor in the Synthesis of Other Bioactive Compounds
The chemical architecture of this compound, featuring a primary amine, a hydroxyl group, and a substituted phenyl ring, makes it a versatile precursor for the synthesis of a wide range of bioactive compounds. Its structure is particularly amenable to established synthetic methodologies for creating more complex molecules with potential therapeutic applications.
One significant application lies in the synthesis of isoquinoline (B145761) alkaloids. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for constructing the isoquinoline scaffold, and both can utilize phenylethylamine derivatives. pharmaguideline.comquimicaorganica.org this compound, as a substituted phenylethanolamine, could be a key starting material in multi-step syntheses of novel isoquinoline and related heterocyclic frameworks. nih.govnih.gov These scaffolds are present in numerous medicinally important natural products and synthetic drugs.
Furthermore, the primary amine and hydroxyl groups offer reactive sites for N- and O-derivatization, allowing for the creation of libraries of related compounds. These derivatives could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. The synthesis of active pharmaceutical ingredients (APIs) often involves the use of such versatile building blocks in continuous flow chemistry, a modern and efficient production method. nih.gov
Development of Radiolabeled this compound for Tracers in Animal Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes. nih.gov Radiolabeled amino acids and their analogs are of particular interest in oncology and neuroscience due to their role in cellular metabolism and neurotransmission. mdpi.commdpi.com
The development of a radiolabeled version of this compound, for instance with Fluorine-18 (¹⁸F), could create a valuable tracer for PET imaging. The half-life of ¹⁸F (approximately 110 minutes) is suitable for tracking the biodistribution of small molecules. mdpi.com Established methods for the ¹⁸F-labeling of aromatic compounds, such as those utilizing stannyl (B1234572) precursors or copper-mediated radiofluorination, could potentially be adapted for the synthesis of [¹⁸F]this compound.
Such a tracer could be used in preclinical animal models to study its uptake and distribution in various organs, including the brain. Depending on its biological targets, it could be used to image specific receptor populations, monitor metabolic pathways, or assess the integrity of neurotransmitter systems.
Table 1: Potential Radionuclides for Labeling this compound
| Radionuclide | Half-life | Imaging Modality | Potential Labeling Strategy |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | PET | Methylation of the amine or hydroxyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. |
| Fluorine-18 (¹⁸F) | 109.8 minutes | PET | Nucleophilic substitution on an appropriate precursor (e.g., nitro or trimethylstannyl group) on the phenyl ring. |
| Gallium-68 (⁶⁸Ga) | 67.6 minutes | PET | Chelation via a bifunctional chelator conjugated to the molecule. |
This table is for illustrative purposes and specific labeling strategies would require experimental validation.
Integration of this compound Research with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. labsyspharm.orgmssm.edu Applying a systems pharmacology approach to the study of this compound could provide a more holistic understanding of its biological effects. nih.gov
Instead of focusing on a single target, systems pharmacology considers the potential for a compound to interact with multiple targets (polypharmacology) and the downstream effects on cellular networks and pathways. labsyspharm.org By combining in vitro binding data with computational models of signaling pathways, researchers could predict the systemic effects of this compound.
Furthermore, metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, could be employed to investigate how this compound alters cellular metabolism. nih.govmdpi.com By analyzing the changes in the metabolome following exposure to the compound, it may be possible to identify novel pathways affected by its activity. nih.gov
Methodological Advancements in Studying this compound
The study of chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), requires specialized analytical techniques. Enantiomers can have different pharmacological and toxicological properties, making their separation and individual characterization crucial.
Advanced chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are essential for the enantioselective analysis of such compounds. nih.gov The development of high-throughput LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods allows for the rapid and sensitive quantification of individual enantiomers in complex biological matrices. nih.gov
Mass spectrometry (MS) itself is evolving to provide more detailed information on chiral molecules. Advanced techniques such as ion mobility-mass spectrometry can, in some cases, separate and distinguish enantiomers based on their different three-dimensional shapes. polyu.edu.hk These cutting-edge methods will be invaluable for detailed pharmacokinetic and metabolic studies of this compound.
Table 2: Advanced Analytical Techniques for the Study of this compound
| Technique | Application |
|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the individual enantiomers. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of the compound and its metabolites in biological samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and conformational analysis. |
| X-ray Crystallography | Determination of the absolute configuration of the enantiomers. |
Unexplored Biological Targets and Pathways for this compound
While the structural similarities to known neuroactive compounds suggest primary targets in the central nervous system, there is a vast landscape of unexplored biological targets and pathways for this compound.
In silico target prediction tools, which use computational algorithms to screen a compound against databases of known protein structures and ligand-binding sites, can generate hypotheses about potential biological targets. nih.gov These methods can help to prioritize experimental validation and uncover unexpected interactions.
Furthermore, the therapeutic landscape is constantly evolving, with the identification of novel drug targets for a range of conditions, including neuropathic pain and various cancers. imperial.ac.uk Phenylethanolamine derivatives have been investigated for their activity at beta-3 adrenergic receptors, which are involved in metabolic regulation. mdpi.com Exploring the activity of this compound at these and other emerging targets could reveal novel therapeutic opportunities.
Q & A
Q. Methodological Answer :
- Catalyst screening : Test bases (NaOH, piperidine) and transition metals (Pd/C for hydrogenation) . Piperidine increases enolate formation efficiency by 20–30% compared to NaOH alone .
- Temperature control : Reflux (70–80°C) for condensation vs. room temperature for sensitive reductions.
- Additive effects : Trimethylamine enhances thiourea cyclization in ethanol, improving yields by 15% .
Advanced: How does the substitution pattern on the aromatic ring affect biological activity?
Methodological Answer :
The 3,4-dimethoxy groups enhance lipid solubility and receptor binding in enzyme inhibition studies. For example:
- Methionine aminopeptidase inhibition : Fe(II)-selective inhibitors derived from 3,4-dimethoxyphenylthiophenes show IC₅₀ values <1 µM, attributed to π-π stacking with active-site histidines .
- SAR studies : Removing a methoxy group reduces activity by 50%, while adding electron-withdrawing groups (e.g., -CF₃) enhances potency .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- GHS compliance : Wear nitrile gloves (skin corrosion Cat. 2) and safety goggles (eye irritation Cat. 2A) .
- Ventilation : Use fume hoods to avoid inhalation (P264: “Wash hands thoroughly after handling”) .
- Spill management : Absorb with inert material (e.g., vermiculite) and prevent entry into waterways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
